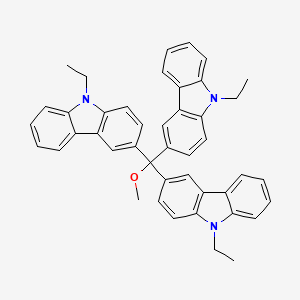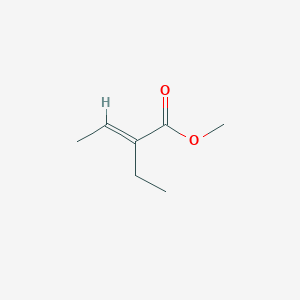![molecular formula C16H17ClO3S B14323232 (4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride CAS No. 108965-49-7](/img/structure/B14323232.png)
(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride is an organic compound that features a sulfanium ion bonded to a phenyl group, which is further substituted with a benzyloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride typically involves the reaction of a phenyl sulfanium precursor with a benzyloxycarbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions
(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride involves its interaction with specific molecular targets. The sulfanium ion can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound useful in studying enzyme inhibition and protein modification pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-{[(Methoxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride
- (4-{[(Ethoxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride
- (4-{[(Propoxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride
Uniqueness
(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
108965-49-7 |
|---|---|
Formule moléculaire |
C16H17ClO3S |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
dimethyl-(4-phenylmethoxycarbonyloxyphenyl)sulfanium;chloride |
InChI |
InChI=1S/C16H17O3S.ClH/c1-20(2)15-10-8-14(9-11-15)19-16(17)18-12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
AZUBRCWNGYDOAX-UHFFFAOYSA-M |
SMILES canonique |
C[S+](C)C1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)

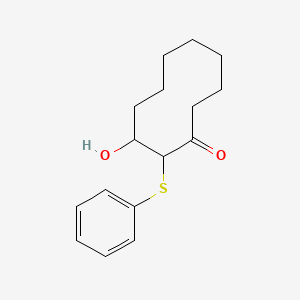
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
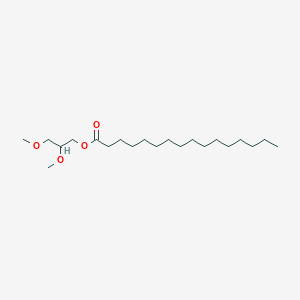
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)

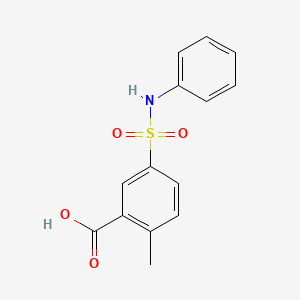
![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
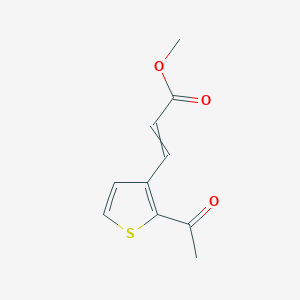
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
